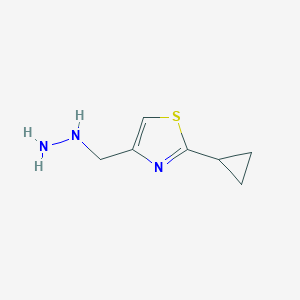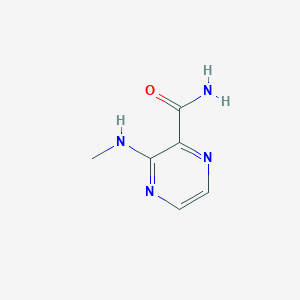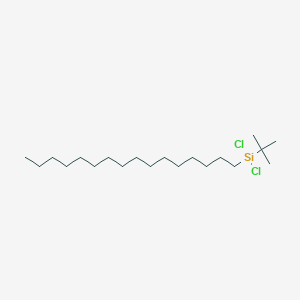
tert-Butyldichloro(hexadecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldichloro(hexadecyl)silane: is an organosilicon compound characterized by the presence of a tert-butyl group, two chlorine atoms, and a hexadecyl chain attached to a silicon atom. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldichloro(hexadecyl)silane typically involves the reaction of hexadecylsilane with tert-butyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates. The general reaction scheme can be represented as follows:
Hexadecylsilane+tert-Butyl chloride+Chlorinating agent→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyldichloro(hexadecyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Reduction: It can be reduced to form the corresponding silane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of tert-butyl(alkoxy/amine/thiol)hexadecylsilane.
Hydrolysis: Formation of tert-butylsilanol and hydrochloric acid.
Reduction: Formation of tert-butylhexadecylsilane.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyldichloro(hexadecyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based lubricants and water-repellent treatments for textiles and surfaces.
Wirkmechanismus
The primary mechanism of action of tert-Butyldichloro(hexadecyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with hydroxyl groups on surfaces to form stable Si-O-Si linkages, enhancing the adhesion and durability of coatings and adhesives. The tert-butyl and hexadecyl groups provide hydrophobic properties, making the modified surfaces water-repellent.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldichloro(phenyl)silane
- tert-Butyldichloro(methyl)silane
- tert-Butyldichloro(octyl)silane
Comparison:
- tert-Butyldichloro(phenyl)silane: Contains a phenyl group instead of a hexadecyl chain, making it less hydrophobic but more aromatic.
- tert-Butyldichloro(methyl)silane: Contains a methyl group, making it less bulky and less hydrophobic compared to the hexadecyl derivative.
- tert-Butyldichloro(octyl)silane: Contains an octyl chain, providing intermediate hydrophobicity between the methyl and hexadecyl derivatives.
Uniqueness: tert-Butyldichloro(hexadecyl)silane is unique due to its long hexadecyl chain, which imparts significant hydrophobicity and surface-modifying properties, making it particularly useful in applications requiring water repellency and surface protection.
Eigenschaften
CAS-Nummer |
18733-59-0 |
|---|---|
Molekularformel |
C20H42Cl2Si |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
tert-butyl-dichloro-hexadecylsilane |
InChI |
InChI=1S/C20H42Cl2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(21,22)20(2,3)4/h5-19H2,1-4H3 |
InChI-Schlüssel |
FTNZWPWIBVIFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](C(C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


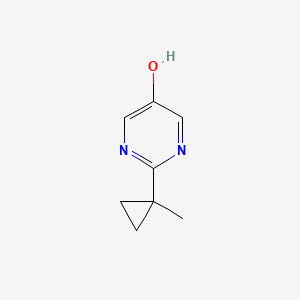


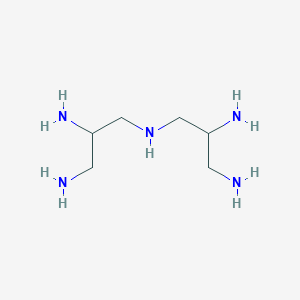
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)
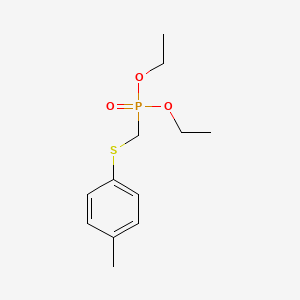


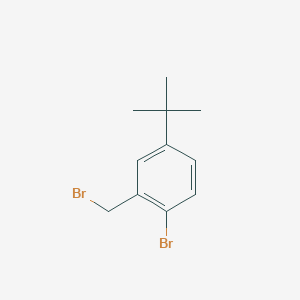
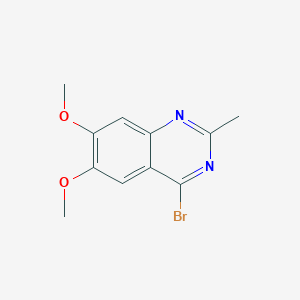
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
